5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Odor potency Flavor intensity Sensory threshold

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (CAS 27538-09-6), also known as homofuraneol, ethyl furaneol, or shoyu furanone, is a key volatile furanone derivative with a characteristic sweet, caramel, and burnt sugar aroma. It is a tautomeric mixture existing as two interconvertible isomers: 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 27538-09-6
Cat. No. B1217590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one
CAS27538-09-6
Synonyms2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone
4-HEMF
4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone
4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone
5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone
EHMF cpd
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C(O1)C)O
InChIInChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3
InChIKeyQJYOEDXNPLUUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in fats
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (CAS 27538-09-6) – A High-Impact Caramel Furanone for Flavor & Fragrance Procurement


5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one (CAS 27538-09-6), also known as homofuraneol, ethyl furaneol, or shoyu furanone, is a key volatile furanone derivative with a characteristic sweet, caramel, and burnt sugar aroma . It is a tautomeric mixture existing as two interconvertible isomers: 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone and 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone [1]. The compound is found naturally in various foods including soy sauce, coffee, pineapple, strawberry, and cheese, and is widely used as a flavoring agent in the food and beverage industry [2].

Why 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one Cannot Be Replaced by Generic Furanones: Procurement Risks in Sensory and Regulatory Compliance


Generic substitution among furanone-based flavor compounds is technically unsound due to significant quantitative differences in odor potency, sensory character, formation efficiency in complex matrices, and regulatory clearance. While compounds like furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and sotolon share structural similarities, 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one exhibits distinct organoleptic thresholds, synergistic behavior in Maillard reaction systems, and a unique regulatory safety profile that cannot be replicated by simple analogs [1]. Substitution would inevitably alter sensory impact, compromise product authenticity, and potentially violate GRAS compliance requirements.

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one: Quantitative Differentiation Against Furaneol, Sotolon, and Maltol


Odor Intensity: 3-9 Times Stronger than Furaneol

The odor intensity of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one is reported to be 3 to 9 times higher than that of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a closely related furanone flavor compound . This significantly lower odor threshold translates into a more potent flavor impact at equivalent concentrations, enabling lower usage levels and cost efficiencies in formulation.

Odor potency Flavor intensity Sensory threshold Furanone comparison

Odor Activity Value (OAV) in Emmentaler Cheese: Up to 660

In Emmentaler cheese, 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one was identified as one of the most potent odorants, with Odor Activity Values (OAVs) ranging from 150 to 660, calculated by dividing the compound's concentration in the cheese by its odor threshold in oil [1]. This OAV range was comparable to that of furaneol in the same study, confirming its key role in the cheese's flavor profile.

Odor activity value Cheese flavor Sensory impact Food aroma

Maillard Reaction Yield: Up to 10 µg/mmol Pentose

In pentose sugar-based Maillard model systems at 90°C for 1 hour, 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one (EHMF) was formed at yields of 6.8–10 µg per mmol pentose, while furaneol (HDMF) formed at 2.6–5.1 µg/mmol pentose [1]. This represents an approximately 2-3 fold higher formation efficiency for EHMF under identical conditions, highlighting its preferential generation in thermal process flavors.

Maillard reaction Flavor formation Process flavor Yield efficiency

Genotoxicity Clearance: No Concern for DNA Damage

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) evaluated 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one across 7 human health endpoints. The assessment concluded that, based on current existing data, the compound does not present a concern for genotoxicity [1]. This finding supports its GRAS status (FEMA 3623) and differentiates it from some other furanones that may require additional toxicological scrutiny.

Genotoxicity Safety assessment Regulatory compliance RIFM

Fermented Meat Sauce: Key Odor Component with High Concentration

In a 12-month fermented meat sauce study, 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one (ethyl furaneol) was identified alongside sotolon as one of the most characteristic odour-active components. Sotolon reached a concentration of 147.43 mg/L after 12 months, while ethyl furaneol was detected after 9 months and contributed strongly to the overall odour profile [1]. This demonstrates the compound's importance in complex fermented matrices and its distinct temporal formation profile compared to sotolon.

Fermented flavor Meat aroma Sotolon comparison Process flavor

5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one: Optimal Application Scenarios for Flavor & Fragrance Procurement


Thermally Processed Savory Flavors (Soy Sauce, Roasted Coffee, Processed Meats)

Given its preferential formation in Maillard reactions with 2-3 times higher yield than furaneol [1], this compound is particularly effective for creating authentic roasted, caramel, and savory notes in thermally processed foods. It is a key volatile in soy sauce, roasted coffee, and fermented meat products [2], making it ideal for savory flavor formulations where cost-efficiency and authentic profile reproduction are critical.

High-Impact Sweet & Dairy Flavor Formulations (Caramel, Cotton Candy, Cheese)

With odor intensity 3-9 times that of furaneol [1] and high OAVs (150-660) in cheese [2], this compound delivers potent caramel and sweet notes at lower usage levels. It is especially suitable for confectionery, dairy, and beverage applications where a strong, clean caramel profile is desired without excessive dilution or cost.

Regulatory-Compliant Flavor and Fragrance Development (GRAS, FEMA 3623)

The compound's confirmed lack of genotoxicity concern [1] and established GRAS status (FEMA 3623) [2] make it a low-risk choice for formulators in the food, beverage, and fragrance industries. Its safety profile supports broad global application and simplifies regulatory documentation compared to analogs with unresolved toxicological data.

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